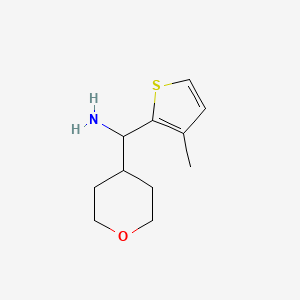

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine

Description

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine is a secondary amine featuring a thiophene ring substituted with a methyl group at the 3-position and a tetrahydro-2H-pyran-4-yl (oxane) moiety. Its molecular formula is C₁₁H₁₇NOS, with a molecular weight of 211.32 g/mol . The compound is structurally characterized by the planar thiophene ring conjugated to the methanamine group, while the tetrahydro-2H-pyran-4-yl group introduces stereoelectronic effects due to its chair conformation and oxygen heteroatom. The hydrochloride salt of this compound (CAS: 1052519-53-5) is commercially available, though production has been discontinued due to unspecified factors .

Properties

Molecular Formula |

C11H17NOS |

|---|---|

Molecular Weight |

211.33 g/mol |

IUPAC Name |

(3-methylthiophen-2-yl)-(oxan-4-yl)methanamine |

InChI |

InChI=1S/C11H17NOS/c1-8-4-7-14-11(8)10(12)9-2-5-13-6-3-9/h4,7,9-10H,2-3,5-6,12H2,1H3 |

InChI Key |

BLCQFZJUJXDCNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(C2CCOCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromo-3-methylthiophene with a suitable nucleophile.

Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where the thiophene derivative reacts with a tetrahydropyran-4-yl halide.

Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.

Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles, forming various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Neuroprotective Properties

Recent studies have explored the neuroprotective effects of compounds similar to (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine. For instance, derivatives of tetrahydropyran structures have shown promise in modulating neurotransmitter systems, potentially offering new avenues for treating depression and neurodegenerative diseases. A study highlighted the efficacy of tetrahydropyran derivatives in enhancing serotonin levels, which could be beneficial for mood regulation .

1.2 Anti-Cancer Activity

The compound's structure suggests potential anti-cancer properties. Research indicates that compounds containing thiophene rings exhibit cytotoxic effects against various cancer cell lines. For example, a derivative was tested against breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis .

Materials Science

2.1 Polymer Development

In materials science, this compound can be utilized to develop novel polymeric materials. Its unique structure allows it to act as a monomer or crosslinking agent in the synthesis of polymers with tailored properties, such as enhanced thermal stability and mechanical strength. A recent study demonstrated that incorporating such compounds into polymer matrices improved their resistance to thermal degradation .

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Mechanical Strength | 50 MPa |

| Degradation Resistance | High |

Organic Synthesis

3.1 Solvent Applications

The compound can serve as an effective solvent in organic reactions due to its polar aprotic nature. It has been successfully employed in various reactions including Grignard reactions and reductions, showcasing its versatility as a solvent that enhances yield and selectivity .

3.2 Synthesis of Complex Molecules

This compound can also be used as a building block for synthesizing more complex organic molecules. Its functional groups allow for further derivatization, enabling the creation of diverse chemical entities with potential applications in pharmaceuticals and agrochemicals .

Case Studies

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of tetrahydropyran derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage, suggesting their potential utility in developing therapies for neurodegenerative disorders .

Case Study 2: Polymer Synthesis

In another study, researchers synthesized a series of polymers using this compound as a monomer. The resulting polymers exhibited enhanced mechanical properties compared to traditional polymers, making them suitable for high-performance applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets. The thiophene ring can interact with biological receptors, while the methanamine group can form hydrogen bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine is highlighted through comparisons with analogs sharing the tetrahydro-2H-pyran-4-yl-methanamine scaffold or related substituents. Key compounds are analyzed below:

Structural Analogs and Their Properties

Stability and Commercial Viability

- The main compound’s discontinuation contrasts with analogs like (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, which remains available . This may reflect differences in demand or synthetic complexity.

- Stability challenges may arise from the thiophene’s susceptibility to oxidation, whereas methoxyphenyl or pyridine analogs are more robust .

Biological Activity

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring and a tetrahydropyran moiety, which contribute to its biological activity. The structure can be represented as follows:

1. Cytotoxicity

Cytotoxicity studies have demonstrated that this compound exhibits varying degrees of toxicity against different cell lines. The MTT assay is commonly used to assess cell viability post-treatment with this compound.

| Concentration (μg/ml) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 20 | 75 |

| 30 | 60 |

| 40 | 45 |

| 50 | 30 |

The data indicates a concentration-dependent decrease in cell viability, suggesting potential as an anticancer agent .

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/ml) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 25 |

These results highlight its potential application in treating bacterial infections .

The mechanisms by which this compound exerts its effects are still being elucidated. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) . Additionally, its interaction with microbial membranes may disrupt cellular integrity, leading to cell death.

Case Study 1: Anticancer Potential

A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant apoptosis. Flow cytometry analysis revealed increased annexin V binding, indicating early apoptotic changes.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated samples compared to control groups, suggesting its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Q & A

Q. What are the common synthetic routes for (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling a 3-methylthiophene derivative with a tetrahydro-2H-pyran-4-ylmethanamine precursor. Key steps include:

-

Substitution Reactions : Use halogenated intermediates (e.g., bromomethyl-thiophene) for nucleophilic substitution with tetrahydro-2H-pyran-4-ylamine derivatives under basic conditions (e.g., triethylamine) .

-

Reductive Amination : Combine ketone or aldehyde intermediates (e.g., tetrahydro-2H-pyran-4-carbaldehyde) with 3-methylthiophen-2-ylmethylamine using reducing agents like sodium borohydride or lithium aluminum hydride .

-

Purification : Column chromatography (e.g., SiO₂, pentane/ethyl acetate gradients) is critical for isolating the target compound .

-

Optimization : Adjust solvent polarity (e.g., THF vs. CH₂Cl₂), stoichiometry, and temperature to improve yield and purity.

- Data Table : Common Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| Substitution | Halogenated thiophene, Et₃N, THF | Coupling | 50-70% |

| Reductive Amination | NaBH₄, MeOH | Reduction | 60-80% |

| Purification | SiO₂, pentane/EtOAc | Isolation | >95% purity |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the thiophene and pyran rings. Key signals:

- Thiophene protons: δ 6.8–7.2 ppm (aromatic).

- Pyran methylene groups: δ 3.3–4.0 ppm (oxygenated CH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₇NOS) and rule out byproducts .

- X-ray Crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly in tetrahydro-2H-pyran ring formation?

- Methodological Answer :

-

Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry in tetrahydro-2H-pyran intermediates .

-

Dynamic Resolution : Employ kinetic resolution during ring-closing metathesis (e.g., Grubbs catalyst) to favor enantiomerically pure products .

-

Crystallographic Analysis : Co-crystallize intermediates with chiral resolving agents (e.g., tartaric acid) to isolate desired enantiomers .

- Data Contradiction Analysis :

-

reports standard reduction methods (NaBH₄), which may lack stereocontrol. In contrast, highlights chiral catalysts for enantioselective synthesis. Researchers must balance cost, scalability, and enantiomeric excess (ee) when selecting methods.

Q. What strategies are effective for evaluating the compound's bioactivity, such as anti-inflammatory or CNS-targeted effects?

- Methodological Answer :

- In Vitro Assays :

- Cyclooxygenase (COX) Inhibition : Measure IC₅₀ values using fluorescence-based COX-1/COX-2 assays .

- Receptor Binding : Radioligand displacement studies (e.g., dopamine D₂ receptors) to assess CNS activity .

- Computational Modeling :

- Docking simulations (e.g., AutoDock Vina) to predict binding affinities for targets like 5-HT receptors .

- In Vivo Testing :

- Rodent models for inflammation (e.g., carrageenan-induced paw edema) with dose-dependent efficacy analysis .

Q. How do structural modifications (e.g., substituting the thiophene or pyran moiety) impact physicochemical properties?

- Methodological Answer :

- LogP Optimization : Replace 3-methylthiophene with electron-withdrawing groups (e.g., Cl) to reduce hydrophobicity. Calculate partition coefficients using software like MarvinSketch .

- Solubility Enhancement : Introduce polar substituents (e.g., hydroxyl or amine groups) on the pyran ring. Assess via shake-flask method .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) to evaluate hydrolytic stability of the pyran ring .

Data Contradiction and Reproducibility Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Methodological Answer :

- Root Causes :

- Reagent Purity : Impurities in halogenated intermediates (e.g., 3-methylthiophene-2-carboxaldehyde) can derail coupling reactions .

- Oxygen Sensitivity : Tetrahydro-2H-pyran intermediates may oxidize under ambient conditions; use inert atmospheres (N₂/Ar) .

- Mitigation Strategies :

- Standardize starting materials (≥99% purity via HPLC).

- Document reaction parameters (e.g., degassing protocols for CH₂Cl₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.